molecular formula C27H33ClN6O5S2 B2953657 2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide CAS No. 1143020-91-0

2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide

Cat. No. B2953657
CAS RN: 1143020-91-0
M. Wt: 621.17
InChI Key: XWFQFKFKWKWIEW-UHFFFAOYSA-N
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Description

AZ-GHS-22 is an inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), which is also known as the ghrelin receptor. It binds to GHS-R1a with an IC50 value of 0.77 nM. AZ-GHS-22 decreases food intake in mice by 54% in the first two hours after administration of a 100 mg/kg dose.

Scientific Research Applications

Based on the available information, here is a comprehensive analysis of the scientific research applications of benzothiazole derivatives, which may include the specific compound “2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide”:

Pharmaceutical Research

Benzothiazole derivatives are known for their potent pharmacological activities and are often explored in experimental drug design. They have been studied for their potential as anti-inflammatory agents, enzyme inhibitors, and more .

Antimicrobial Applications

Recent studies have focused on the antibacterial potential of benzothiazole derivatives, analyzing their synthesis, structure-activity relationship (SAR), and mechanisms of action as antibacterial agents .

Anticancer Research

The unique structures of benzothiazole derivatives make them promising candidates for anticancer research. Efforts have been made to explore new anti-tumor small molecule drugs that are based on the advantages of benzothiazole frameworks .

Agrochemical Discovery

Benzothiazole and benzoxazole derivatives have been systematically reviewed for their application in discovering new agrochemicals. They have shown activities as antibacterial, fungicidal, antiviral agents, as well as herbicidal and insecticidal properties .

Material Science

Due to their high pharmaceutical and biological activity, benzothiazole compounds are used in material science applications such as vulcanization accelerators, antioxidants, plant growth regulators, imaging reagents, fluorescence materials, and electroluminescent devices .

Anti-Tubercular Compounds

Benzothiazole-based compounds have been synthesized and evaluated for their in vitro and in vivo activity against tuberculosis, with some showing promising results when compared to standard reference drugs .

properties

IUPAC Name

2-chloro-N-[[6-[3-(4-methylpiperazin-1-yl)propylsulfonyl]-1,3-benzothiazol-2-yl]carbamoyl]-5-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClN6O5S2/c1-32-8-10-33(11-9-32)7-2-16-41(37,38)20-4-6-23-24(18-20)40-27(29-23)31-26(36)30-25(35)21-17-19(3-5-22(21)28)34-12-14-39-15-13-34/h3-6,17-18H,2,7-16H2,1H3,(H2,29,30,31,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFQFKFKWKWIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=C(C=CC(=C4)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AZ-Ghs-22

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide
Reactant of Route 2
2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide
Reactant of Route 3
2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide

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